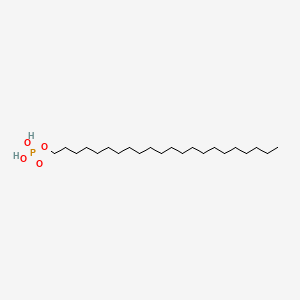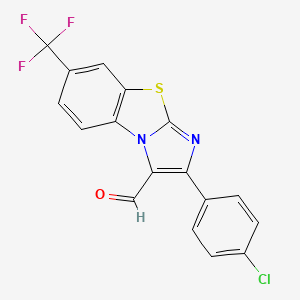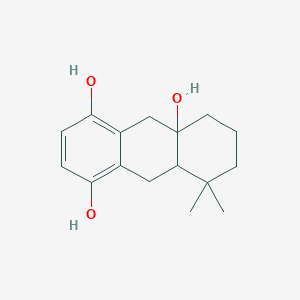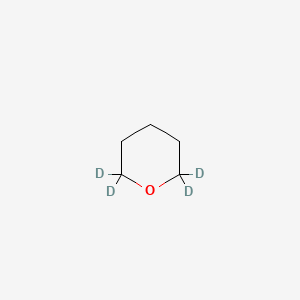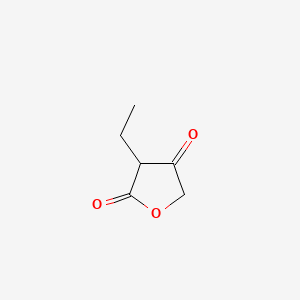
(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine: is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5-position of the benzothiazole ring and an ethanamine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine typically involves the nitration of a benzothiazole precursor followed by the introduction of the ethanamine group. One common synthetic route is as follows:
Nitration: The benzothiazole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 5-position.
Amination: The nitro-substituted benzothiazole is then subjected to a reductive amination reaction with an appropriate amine source, such as ethanamine. This step typically involves the use of a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of (1R)-1-(5-amino-1,3-benzothiazol-2-yl)ethanamine.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
科学的研究の応用
(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)propanamine: Similar structure with a propanamine group instead of ethanamine.
(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)methanamine: Similar structure with a methanamine group instead of ethanamine.
(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)butanamine: Similar structure with a butanamine group instead of ethanamine.
Uniqueness
(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H9N3O2S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
(1R)-1-(5-nitro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9N3O2S/c1-5(10)9-11-7-4-6(12(13)14)2-3-8(7)15-9/h2-5H,10H2,1H3/t5-/m1/s1 |
InChIキー |
GORRPVMUCWBUQY-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-])N |
正規SMILES |
CC(C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
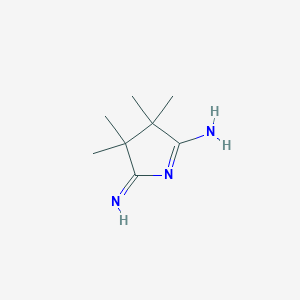
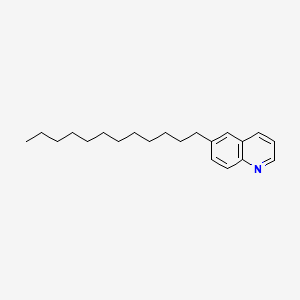
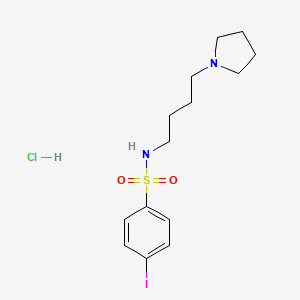
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
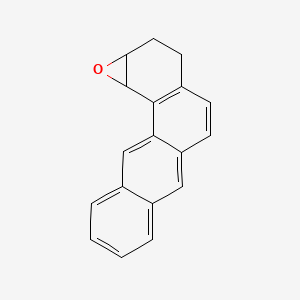
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
